ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15694862
InChI: InChI=1S/C26H23ClN2O6S/c1-5-34-25(32)22-14(2)28-26-29(23(22)17-8-6-7-9-18(17)27)24(31)21(36-26)13-16-10-11-19(33-4)20(12-16)35-15(3)30/h6-13,23H,5H2,1-4H3/b21-13+
SMILES:
Molecular Formula: C26H23ClN2O6S
Molecular Weight: 527.0 g/mol

ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15694862

Molecular Formula: C26H23ClN2O6S

Molecular Weight: 527.0 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C26H23ClN2O6S
Molecular Weight 527.0 g/mol
IUPAC Name ethyl (2E)-2-[(3-acetyloxy-4-methoxyphenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C26H23ClN2O6S/c1-5-34-25(32)22-14(2)28-26-29(23(22)17-8-6-7-9-18(17)27)24(31)21(36-26)13-16-10-11-19(33-4)20(12-16)35-15(3)30/h6-13,23H,5H2,1-4H3/b21-13+
Standard InChI Key MWUAUVGVBBFHFC-FYJGNVAPSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC(=O)C)/S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C=C4)OC)OC(=O)C)S2)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a planar thiazolo[3,2-a]pyrimidine scaffold fused with a benzylidene group at position 2 and a 2-chlorophenyl substituent at position 5. Key functional groups include:

  • 3-Acetyloxy-4-methoxybenzylidene: Enhances DNA groove-binding affinity .

  • 2-Chlorophenyl: Contributes to hydrophobic interactions with biological targets .

  • Ethoxycarbonyl group: Improves solubility and metabolic stability.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₃ClN₂O₆S
Molecular Weight527.0 g/mol
logP (Calculated)3.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Rotatable Bonds7

The compound’s stereochemistry is defined by the (2E)-configuration of the benzylidene double bond, critical for optimal target binding .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves cyclocondensation of ethyl 6-methyl-4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and 3-acetyloxy-4-methoxybenzaldehyde under acidic conditions . Polyphosphoric acid (PPA) is often used to facilitate intramolecular cyclization, yielding the thiazolopyrimidine core .

Key Steps:

  • Thioureation: Reaction of thiourea with ethyl acetoacetate and 2,4-dimethoxybenzaldehyde .

  • Cyclization: PPA-mediated formation of the thiazolo[3,2-a]pyrimidine ring .

  • Benzylidene Incorporation: Knoevenagel condensation with 3-acetyloxy-4-methoxybenzaldehyde.

Structural Optimization

Modifications at positions 2, 5, and 7 have been explored to enhance activity:

  • Position 2: Substitution with polyoxygenated benzylidenes improves Topoisomerase II (Topo II) inhibition .

  • Position 5: Aryl groups (e.g., 2-chlorophenyl) enhance cytotoxicity against cancer cells .

  • Position 7: Methyl groups stabilize the planar conformation for DNA intercalation .

Biological Activity and Mechanisms

Anticancer Activity

The compound exhibits potent activity against human cancer cell lines:

Table 2: In Vitro Anticancer Activity

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)Source
A549 (Lung)9.8Doxorubicin (12.4)
HT-29 (Colorectal)15.2Doxorubicin (18.7)
HepG2 (Liver)22.3Doxorubicin (25.9)

Mechanisms:

  • Topo II Inhibition: Molecular docking studies confirm binding to the Topo II-DNA complex, stabilizing cleavage-competent intermediates .

  • Apoptosis Induction: Activates caspase-3 and -9, promoting mitochondrial membrane depolarization .

  • Cell Cycle Arrest: Blocks A549 cells at the G2/M phase via CDK1/cyclin B downregulation .

Antimicrobial Activity

Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound shows moderate activity (MIC = 32 µg/mL), attributed to membrane disruption and enzyme inhibition .

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 µM, comparable to celecoxib (IC₅₀ = 1.2 µM) .

  • Phosphodiesterase-4 (PDE4): Inhibits PDE4B with IC₅₀ = 0.9 µM, suggesting anti-inflammatory potential .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the acetyloxy group.

  • Excretion: Primarily renal (70% within 24 hours).

Toxicity

  • Acute Toxicity (LD₅₀): 320 mg/kg in mice .

  • Genotoxicity: Negative in Ames test .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a Topo II inhibitor for lung and colorectal cancers .

  • Infectious Diseases: Adjuvant therapy for antibiotic-resistant infections .

Research Applications

  • Chemical Biology: Probe for studying Topo II-DNA interactions .

  • Drug Design: Template for dual COX-2/PDE4 inhibitors .

Challenges and Opportunities

  • Solubility: Poor aqueous solubility (0.12 mg/mL) limits bioavailability.

  • Synthetic Complexity: Multi-step synthesis reduces scalability .

  • Future Work:

    • Develop nanoparticle formulations to enhance delivery .

    • Explore hybrid derivatives with improved selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator